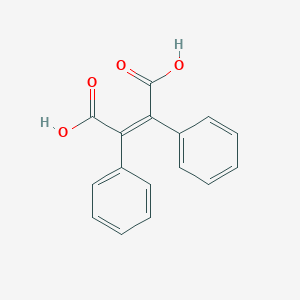
2,3-Diphenyl-2-butenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-2-butenedioic acid, also known as dibenzoylmethane, is a synthetic compound that belongs to the family of chalcones. Chalcones are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities. Dibenzoylmethane has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
The mechanism of action of 2,3-Diphenyl-2-butenedioic acidhane is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. It has also been found to inhibit the activation of NF-κB and STAT3, which are transcription factors that regulate the expression of genes involved in cell survival, proliferation, and inflammation.
In inflammation, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes by blocking the activation of NF-κB and MAPK signaling pathways. It has also been found to inhibit the expression of adhesion molecules and prevent leukocyte infiltration by blocking the activation of STAT3 and NF-κB signaling pathways.
In diabetes, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose and lipid metabolism. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
Dibenzoylmethane has been found to exhibit various biochemical and physiological effects in cells and tissues. In cancer cells, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. It has also been found to inhibit tumor growth and metastasis by blocking the activation of NF-κB and STAT3 signaling pathways.
In inflammation, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes by blocking the activation of NF-κB and MAPK signaling pathways. It has also been found to reduce oxidative stress and prevent leukocyte infiltration in inflamed tissues.
In diabetes, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose and lipid metabolism. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in these processes.
実験室実験の利点と制限
Dibenzoylmethane has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. It can be easily synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and benzoyl chloride in the presence of a base. It also exhibits low toxicity in cells and animals, making it a safe compound for in vitro and in vivo experiments.
However, 2,3-Diphenyl-2-butenedioic acidhane has some limitations for lab experiments, including its poor solubility in water and limited bioavailability. It is a hydrophobic compound that is poorly soluble in water, which can limit its use in aqueous-based experiments. It also has limited bioavailability due to its poor absorption and rapid metabolism in vivo, which can affect its therapeutic efficacy in animal models of disease.
将来の方向性
There are several future directions for research on 2,3-Diphenyl-2-butenedioic acidhane, including its pharmacokinetics, pharmacodynamics, and clinical applications. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of 2,3-Diphenyl-2-butenedioic acidhane in vivo, including its absorption, distribution, metabolism, and excretion. This information can help to optimize the dosing and delivery of 2,3-Diphenyl-2-butenedioic acidhane in animal models of disease.
In addition, further studies are needed to investigate the clinical applications of 2,3-Diphenyl-2-butenedioic acidhane in various diseases, including cancer, inflammation, and metabolic disorders. Clinical trials are needed to evaluate the safety and efficacy of 2,3-Diphenyl-2-butenedioic acidhane in humans, including its optimal dosing, administration, and formulation. This information can help to translate the preclinical findings on 2,3-Diphenyl-2-butenedioic acidhane into clinical practice and improve the treatment of various diseases.
合成法
Dibenzoylmethane can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,3-Diphenyl-2-butenedioic acidhane, which can be purified by recrystallization in a suitable solvent such as ethanol or methanol.
科学的研究の応用
Dibenzoylmethane has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties. In cancer research, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
In inflammation research, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. It has also been shown to reduce the expression of adhesion molecules and prevent leukocyte infiltration in inflamed tissues. In addition, 2,3-Diphenyl-2-butenedioic acidhane has been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress in cells and tissues.
In diabetes research, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in glucose and lipid metabolism.
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
(Z)-2,3-diphenylbut-2-enedioic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13- |
InChIキー |
QQCYMGFLVZNQQO-YPKPFQOOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)






